

O-2-Naphthyl Chlorothioformate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *O-2-Naphthyl chlorothioformate*

Cat. No.: *B078452*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **O-2-Naphthyl chlorothioformate**, a key reagent in organic synthesis. The document details its molecular structure, physicochemical properties, synthesis protocols, and reaction mechanisms, with a focus on its application in the development of novel chemical entities.

Molecular Structure and Properties

O-2-Naphthyl chlorothioformate (CAS No: 10506-37-3) is an important electrophilic reagent used for introducing the O-2-naphthyl thiocarbonyl moiety into various molecules.^[1] Its structure consists of a naphthalene ring linked to a chlorothioformate group.^[2]

Quantitative Data Summary

The key physicochemical properties of **O-2-Naphthyl chlorothioformate** are summarized in the table below for easy reference.

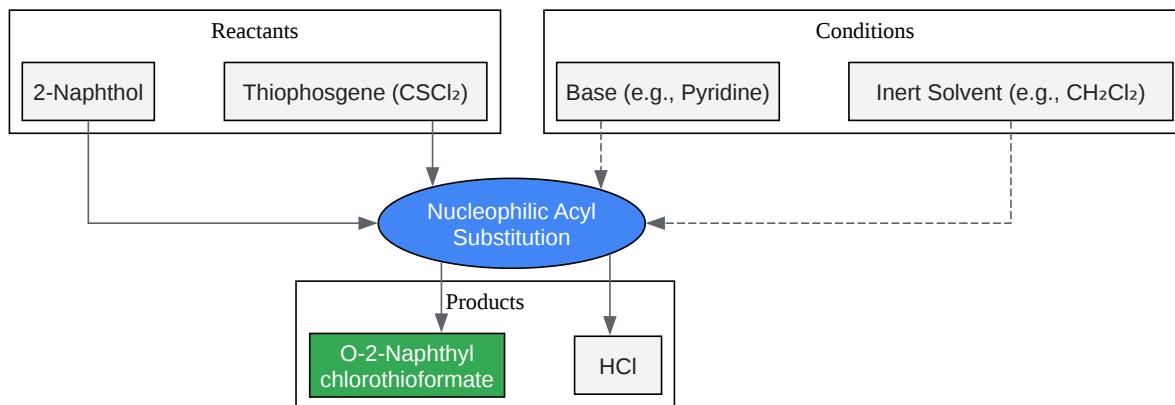
Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₇ ClOS	[3][4][5][6]
Molecular Weight	222.69 g/mol	[1][3]
CAS Number	10506-37-3	[1][7]
IUPAC Name	O-naphthalen-2-yl chloromethanethioate	[3][4][6]
Melting Point	76-77 °C	[7][8]
Boiling Point (Predicted)	334.8 ± 11.0 °C	[7][8]
Density (Predicted)	1.358 ± 0.06 g/cm ³	[7][8]
Canonical SMILES	C1=CC=C2C=C(C=CC2=C1)O C(=S)Cl	[2]
InChI Key	INFPIPCTRVDPJG- UHFFFAOYSA-N	[1][2][7]

Synthesis and Reactions

O-2-Naphthyl chlorothioformate is a versatile reagent in medicinal chemistry and chemical biology, particularly in the development of enzyme inhibitors and functionalized materials.^[1] Its utility stems from the highly reactive chlorothioformate group, which readily undergoes nucleophilic substitution.^[1]

Synthesis of O-2-Naphthyl Chlorothioformate

The most common and well-documented method for synthesizing **O-2-Naphthyl chlorothioformate** is the reaction of 2-naphthol with thiophosgene.^[1] The reaction typically requires a base to deprotonate the hydroxyl group of 2-naphthol, thereby enhancing its nucleophilicity for attack on the electrophilic carbon of thiophosgene.^[1]



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Caption: Synthesis of **O-2-Naphthyl chlorothioformate** from 2-naphthol and thiophosgene.

Experimental Protocol: Synthesis

Materials:

- 2-Naphthol
- Thiophosgene (CSCl₂)
- Anhydrous base (e.g., pyridine or triethylamine)
- Anhydrous inert solvent (e.g., dichloromethane or diethyl ether)
- Hydrochloric acid (1M)
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-naphthol (1.0 eq) in the anhydrous inert solvent.
- Cool the solution to 0 °C in an ice bath.
- Add the anhydrous base (1.1 eq) to the stirred solution.
- Slowly add a solution of thiophosgene (1.05 eq) in the same anhydrous solvent via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding cold water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield **O-2-Naphthyl chlorothioformate**.

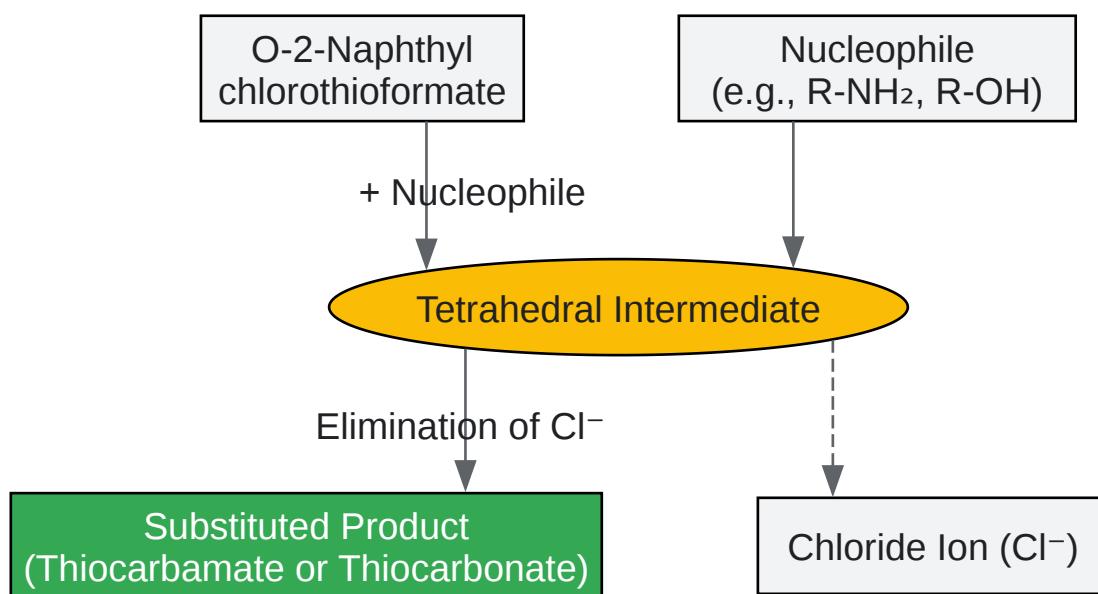
Reactivity and Mechanism

The chemistry of **O-2-Naphthyl chlorothioformate** is dominated by its reactions with nucleophiles due to the electrophilic nature of the chlorothioformate group.[\[1\]](#)

Nucleophilic Substitution Reactions

The primary transformation is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion, which is an excellent leaving group.^[1] This reaction is employed to synthesize a variety of derivatives.

- With Amines: Reaction with primary or secondary amines yields O-2-naphthylthiocarbamates.^[1]
- With Alcohols: Reaction with alcohols produces O-2-naphthyl thiocarbonates.^[1]



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Caption: General pathway for nucleophilic substitution on **O-2-Naphthyl chlorothioformate**.

Experimental Protocol: General Nucleophilic Substitution

Materials:

- O-2-Naphthyl chlorothioformate**
- Nucleophile (e.g., a primary amine or an alcohol)
- Aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

- Base (if required, e.g., triethylamine)

Procedure:

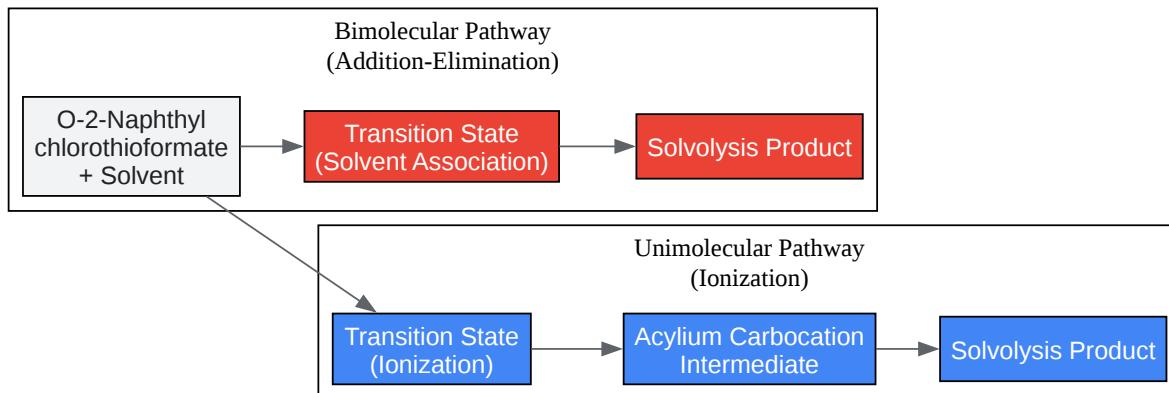
- Dissolve the nucleophile (1.0 eq) in the aprotic solvent in a round-bottom flask under a nitrogen atmosphere. If the nucleophile is an alcohol or a weak amine, add a non-nucleophilic base (1.1 eq).
- Cool the solution to 0 °C.
- Add a solution of **O-2-Naphthyl chlorothioformate** (1.0 eq) in the same solvent dropwise to the stirred mixture.
- Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
- Upon completion, filter off any precipitated salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent.
- Purify the crude product by column chromatography on silica gel.

Solvolytic Reaction Pathways

The solvolysis of **O-2-Naphthyl chlorothioformate** is understood to proceed through two competing reaction pathways.^{[1][9]} The predominant mechanism is influenced by the nature of the solvent system.^[1]

- Bimolecular Addition-Elimination: This pathway is favored in solvents like ethanol-water mixtures and involves the association of a solvent molecule with the carbonyl carbon in the transition state.^{[1][9]}

- Unimolecular Ionization ($S_{\text{n}}1$): This pathway is favored in aqueous solvents rich in fluoroalcohol.[9] It proceeds through a transition state leading to the formation of a resonance-stabilized acylium-type carbocation.[1]



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Caption: Competing bimolecular and unimolecular pathways in the solvolysis of the title compound.

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